molecular formula C15H11BrO2 B12544845 3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde CAS No. 666257-82-5

3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde

Katalognummer: B12544845
CAS-Nummer: 666257-82-5
Molekulargewicht: 303.15 g/mol
InChI-Schlüssel: XKJHBZAXFDWXTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde is a chemical compound that features a naphthalene ring substituted with a bromobutynyl ether and an aldehyde group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde typically involves the reaction of 4-bromo-1-butyne with naphthalene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Cycloaddition: The alkyne group can participate in cycloaddition reactions to form cyclic compounds.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide or potassium thiocyanate in polar aprotic solvents.

    Cycloaddition: Catalysts such as copper(I) iodide or palladium(II) acetate are often used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.

Major Products Formed

    Nucleophilic substitution: Products include azides or thiocyanates.

    Cycloaddition: Products include various cyclic compounds.

    Oxidation and Reduction: Products include carboxylic acids or alcohols.

Wissenschaftliche Forschungsanwendungen

3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde depends on the specific reaction it undergoes. Generally, the bromobutynyl ether group can participate in nucleophilic substitution or cycloaddition reactions, while the aldehyde group can undergo oxidation or reduction. The molecular targets and pathways involved are determined by the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde is unique due to the combination of the bromobutynyl ether and aldehyde functionalities on a naphthalene ring. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and material science.

Eigenschaften

CAS-Nummer

666257-82-5

Molekularformel

C15H11BrO2

Molekulargewicht

303.15 g/mol

IUPAC-Name

3-(4-bromobut-2-ynoxy)naphthalene-2-carbaldehyde

InChI

InChI=1S/C15H11BrO2/c16-7-3-4-8-18-15-10-13-6-2-1-5-12(13)9-14(15)11-17/h1-2,5-6,9-11H,7-8H2

InChI-Schlüssel

XKJHBZAXFDWXTF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)OCC#CCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.